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Introduction

Cyclopentylacetone, systematically named 1-cyclopentylpropan-2-one, is a ketone derivative of
cyclopentane. With the chemical formula CsH140, it serves as a versatile intermediate in
organic synthesis.[1][2] Its utility is found in the synthesis of various organic compounds,
including pharmaceuticals and fragrances. This document provides a comprehensive overview
of its chemical and physical properties, spectroscopic data, synthesis protocols, and safety
information, tailored for a technical audience in research and development.

Physical and Chemical Properties

Cyclopentylacetone is a liquid at room temperature.[2] Its physical and chemical properties are
summarized in the tables below. This data is crucial for its application in chemical reactions,
purification processes, and for ensuring safe handling and storage.

Table 1: Identifiers and General Properties
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Property Value Reference(s)

IUPAC Name 1-cyclopentylpropan-2-one [1112]

Cyclopentylacetone, 1-
Synonyms [2][3]
Cyclopentyl-2-propanone

CAS Number 1122-98-1 [11[2]
Molecular Formula CsH140 [1112]
Molecular Weight 126.20 g/mol [1][4]
Appearance Liquid [2]

Property Value Unit Reference(s)

Boiling Point 166.4 °C Calculated value[2]
Density 0.902 g/cm3 Calculated value[2]
Flash Point 54.2 °C Calculated value[2]

Computed by

logP (Octanol/Water) 2.1
PubChem[1]

Refractive Index 1.453 [5]

Synthesis of Cyclopentylacetone

The synthesis of cyclopentylacetone can be achieved through various established organic
chemistry pathways. A common conceptual method involves the alkylation of a cyclopentyl
derivative. While specific peer-reviewed protocols for this exact compound are not readily
available in literature databases, a chemically sound and widely applicable method is the
acetoacetic ester synthesis.

Experimental Protocol: Acetoacetic Ester Synthesis

This protocol describes a generalized procedure for synthesizing cyclopentylacetone starting
from cyclopentyl bromide and ethyl acetoacetate.
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Materials:

¢ Cyclopentyl bromide

o Ethyl acetoacetate

e Sodium ethoxide (NaOEt)

o Ethanol (absolute)

o Diethyl ether

e 5% Sodium hydroxide (NaOH) solution
e 10% Hydrochloric acid (HCI) solution

e Anhydrous magnesium sulfate (MgSQOa)
e Sodium chloride (brine solution)
Procedure:

o Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping
funnel, a solution of sodium ethoxide in absolute ethanol is prepared. Ethyl acetoacetate is
added dropwise to the stirred solution at room temperature to form the sodium enolate.

o Alkylation: Cyclopentyl bromide is added to the enolate solution. The mixture is heated to
reflux for several hours to facilitate the Sn2 reaction, yielding ethyl 2-acetyl-2-
cyclopentylacetate. The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC).

o Workup and Extraction: After cooling, the reaction mixture is poured into water. The aqueous
layer is extracted multiple times with diethyl ether. The combined organic extracts are
washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed
under reduced pressure using a rotary evaporator.

o Saponification and Decarboxylation: The crude ester is hydrolyzed by refluxing with an
aqueous solution of sodium hydroxide (5%). This saponifies the ester to the corresponding
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carboxylate salt.

 Acidification: The cooled reaction mixture is carefully acidified with 10% hydrochloric acid
until the solution is acidic to litmus paper. This protonates the carboxylate and induces
decarboxylation of the resulting 3-keto acid upon gentle heating, yielding crude
cyclopentylacetone.

 Purification: The crude product is separated and purified by fractional distillation under
reduced pressure to yield pure 1-cyclopentylpropan-2-one.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the acetoacetic ester synthesis for
cyclopentylacetone.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Ethyl Acetoacetate +
Cyclopentyl Bromide +
Sodium Ethoxide

Enolate Formation
(in Ethanol)
Alkylation (Reflux)
Sn2 Reaction
Aqueous Workup
& Extraction

Saponification
(NaOH, Reflux)

Acidification & Decarboxylation
(HCI, Heat)
(Fractional DistiIIatiorD

Pure Cyclopentylacetone

Click to download full resolution via product page

Synthesis and Purification Workflow for Cyclopentylacetone.

Chemical Reactivity
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The chemical behavior of cyclopentylacetone is dominated by the ketone functional group and
the presence of acidic a-hydrogens. This allows it to participate in a wide range of reactions
common to ketones, making it a useful synthetic intermediate.

Key reactions include:

e Enolate Formation: The protons on the carbons adjacent to the carbonyl (a-carbons) are
acidic and can be removed by a base to form a nucleophilic enolate. This is the first step in
many alkylation and condensation reactions.

» Aldol Condensation: The enolate can react with other carbonyl compounds (including itself)
in an aldol addition or condensation reaction to form B-hydroxy ketones or a,3-unsaturated
ketones.

» Halogenation: In the presence of acid or base, cyclopentylacetone can be halogenated at the
o-position.

e Reduction: The carbonyl group can be reduced to a secondary alcohol (1-cyclopentyl-2-
propanol) using reducing agents like sodium borohydride (NaBHa4) or lithium aluminum
hydride (LiAIHa4).

» Wittig Reaction: Reaction with a phosphonium ylide (Wittig reagent) can convert the carbonyl
group into a carbon-carbon double bond.

General Reactivity Diagram

This diagram outlines the principal reactive sites and transformations of cyclopentylacetone.
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Key Reactive Sites and Reaction Pathways of Cyclopentylacetone.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of
cyclopentylacetone. Below is a summary of available and expected spectral data.

Table 3: Spectroscopic Data Summary
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Technique Data | Expected Features Reference(s)

Data available, specific shifts
not published. Expected
peaks: Carbonyl (C=0) ~205-
13C NMR _ [1]
215 ppm; a-carbons ~30-50
ppm; cyclopentyl carbons ~25-

40 ppm.

No published spectrum found.
Expected signals: Methyl
protons (singlet, ~2.1 ppm);
1H NMR Methylene protons a to C=0
(doublet, ~2.4 ppm);
Cyclopentyl protons
(multiplets, ~1.0-2.2 ppm).

Strong, sharp C=0 stretch at
IR Spectroscopy ~1715 cm~1, C-H stretching [2]
just below 3000 cm™1,

Molecular ion (M*) peak at m/z
= 126. Prominent fragments
Mass Spectrometry from a-cleavage, such as the [1112]
acetyl cation (CHsCO*) at m/z
=43.

Safety and Handling

Cyclopentylacetone is a chemical that must be handled with appropriate safety precautions in a
laboratory setting. The Globally Harmonized System (GHS) classification indicates potential
hazards.[1]

GHS Classification:
o Flammable liquids (Category 3)

¢ Acute toxicity, oral (Category 3 - Toxic if swallowed)
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o Skin irritation (Category 2)

» Serious eye irritation (Category 2A)

o Specific target organ toxicity, single exposure; Respiratory tract irritation
Handling and Storage:

e Use in a well-ventilated area, preferably in a chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.

» Keep away from heat, sparks, open flames, and other ignition sources.
o Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

In case of skin contact: Immediately wash with plenty of soap and water.

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing.

If inhaled: Move the person into fresh air.

If swallowed: Seek immediate medical attention.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this
chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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